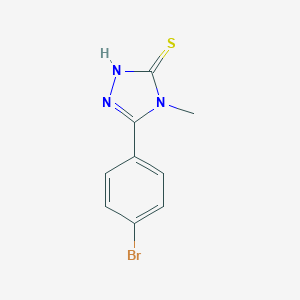

![molecular formula C9H7ClN2O2S B187132 [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid CAS No. 5450-31-7](/img/structure/B187132.png)

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid

Overview

Description

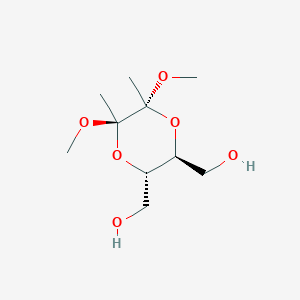

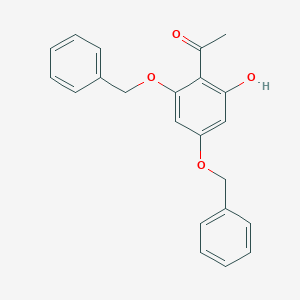

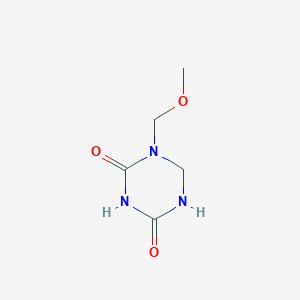

“[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 53350-32-6 . It has a molecular weight of 210.62 . The IUPAC name for this compound is (5-chloro-1H-benzimidazol-2-yl)acetic acid . The InChI code for this compound is 1S/C9H7ClN2O2/c10-5-1-2-6-7 (3-5)12-8 (11-6)4-9 (13)14/h1-3H,4H2, (H,11,12) (H,13,14) .

Molecular Structure Analysis

The molecular structure of “[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid” can be represented by the linear formula: C9H7ClN2O2 . The InChI key for this compound is DHHUPGJLPIWIGU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid” is a solid at room temperature .Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid , have been found to exhibit potent in vitro antimicrobial activity. They are effective against a range of microorganisms such as E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger. The compound’s ability to inhibit these pathogens makes it a valuable agent in the development of new antimicrobial therapies .

Antibacterial Agents

The benzimidazole core is also integral in the synthesis of potent antibacterial agents. These agents have shown effectiveness against several resistant organisms, including methicillin and vancomycin-resistant S. aureus. The compound’s structural similarity to naturally occurring nucleotides allows it to interact easily with biopolymers, making it a significant player in combating antibiotic resistance .

Biological and Clinical Studies

Molecules with benzimidazole motifs, such as [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid , have shown promising applications in biological and clinical studies due to their heterocyclic and aromatic properties. These compounds are being explored for various therapeutic uses, including as potential treatments for diseases that require modulation of biological pathways .

Interaction with Biopolymers

Due to their structural isosterism with nucleotides, benzimidazole derivatives can easily interact with biopolymers of the living system. This property is particularly important for designing drugs that can target specific biological processes at the molecular level, leading to more precise and effective treatments .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial and antifungal effects .

Mode of Action

It is known that benzimidazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some benzimidazole derivatives have been found to inhibit FtsZ, a key functional protein in bacterial cell division .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways, potentially affecting a range of cellular processes .

Result of Action

Benzimidazole derivatives have been associated with a range of biological activities, including antimicrobial and antifungal effects .

properties

IUPAC Name |

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-5-1-2-6-7(3-5)12-9(11-6)15-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMGBPADBDLEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279809 | |

| Record name | [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5450-31-7 | |

| Record name | 2-[(6-Chloro-1H-benzimidazol-2-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5450-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 14185 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.